Cas no 2228884-44-2 (1-(2-bromopropyl)-2-fluoro-4-methylbenzene)
1-(2-bromopropyl)-2-fluoro-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromopropyl)-2-fluoro-4-methylbenzene
- EN300-1921464
- 2228884-44-2
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- Inchi: 1S/C10H12BrF/c1-7-3-4-9(6-8(2)11)10(12)5-7/h3-5,8H,6H2,1-2H3
- InChI Key: GFTDBEIBMFOQJU-UHFFFAOYSA-N
- SMILES: BrC(C)CC1C=CC(C)=CC=1F
Computed Properties
- Exact Mass: 230.01064g/mol
- Monoisotopic Mass: 230.01064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
1-(2-bromopropyl)-2-fluoro-4-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921464-0.05g |
1-(2-bromopropyl)-2-fluoro-4-methylbenzene |
2228884-44-2 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1921464-0.1g |
1-(2-bromopropyl)-2-fluoro-4-methylbenzene |
2228884-44-2 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1921464-0.25g |
1-(2-bromopropyl)-2-fluoro-4-methylbenzene |
2228884-44-2 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1921464-0.5g |
1-(2-bromopropyl)-2-fluoro-4-methylbenzene |
2228884-44-2 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1921464-1.0g |
1-(2-bromopropyl)-2-fluoro-4-methylbenzene |
2228884-44-2 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1921464-2.5g |
1-(2-bromopropyl)-2-fluoro-4-methylbenzene |
2228884-44-2 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1921464-5.0g |
1-(2-bromopropyl)-2-fluoro-4-methylbenzene |
2228884-44-2 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1921464-10.0g |
1-(2-bromopropyl)-2-fluoro-4-methylbenzene |
2228884-44-2 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1921464-1g |
1-(2-bromopropyl)-2-fluoro-4-methylbenzene |
2228884-44-2 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1921464-5g |
1-(2-bromopropyl)-2-fluoro-4-methylbenzene |
2228884-44-2 | 5g |
$2028.0 | 2023-09-17 |
1-(2-bromopropyl)-2-fluoro-4-methylbenzene Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1-(2-bromopropyl)-2-fluoro-4-methylbenzene
Chemical Profile of 1-(2-bromopropyl)-2-fluoro-4-methylbenzene (CAS No. 2228884-44-2)
1-(2-bromopropyl)-2-fluoro-4-methylbenzene, identified by the CAS number 2228884-44-2, is a fluorinated aromatic compound featuring a brominated side chain and a methyl substituent. This chemical structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, owing to its reactive sites that allow for further functionalization. The presence of both bromine and fluorine atoms enhances its utility in cross-coupling reactions, making it a valuable building block for the development of novel bioactive molecules.
The molecular framework of 1-(2-bromopropyl)-2-fluoro-4-methylbenzene consists of a benzene ring substituted at the 2-position with a fluorine atom, at the 4-position with a methyl group, and at the 1-position with a 2-bromopropyl chain. This specific arrangement imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. The bromine atom, in particular, serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates. The fluorine atom in 1-(2-bromopropyl)-2-fluoro-4-methylbenzene can modulate lipophilicity and binding affinity, making it an attractive moiety for medicinal chemists. Studies have demonstrated that fluorine substitution can lead to increased binding enthalpy and reduced susceptibility to enzymatic degradation, thereby prolonging the half-life of therapeutic agents.
One of the most compelling applications of 1-(2-bromopropyl)-2-fluoro-4-methylbenzene lies in its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and their inhibition has been a major focus of drug discovery efforts. The compound's structure allows for facile derivatization into more complex scaffolds through palladium-catalyzed reactions, enabling the generation of potent kinase inhibitors with improved selectivity and efficacy. For instance, modifications at the propyl chain can introduce additional pharmacophores that enhance binding to specific kinase domains.
Recent advancements in flow chemistry have also highlighted the utility of 1-(2-bromopropyl)-2-fluoro-4-methylbenzene as an intermediate in continuous-flow processes. Flow chemistry offers advantages such as improved reaction control, scalability, and reduced solvent consumption, making it an attractive alternative to traditional batch processing. By integrating this compound into flow systems, researchers can achieve higher yields and purities with greater reproducibility, streamlining the synthesis of complex pharmaceutical intermediates.
The agrochemical sector has also explored the potential of 1-(2-bromopropyl)-2-fluoro-4-methylbenzene in developing novel pesticides. Fluorinated aromatic compounds often exhibit enhanced pesticidal activity due to their ability to disrupt essential biological pathways in pests while maintaining low toxicity to non-target organisms. Functionalization of this scaffold can lead to the discovery of next-generation agrochemicals that offer improved efficacy and environmental safety.
In conclusion, 1-(2-bromopropyl)-2-fluoro-4-methylbenzene (CAS No. 2228884-44-2) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse synthetic transformations, making it a valuable intermediate for constructing bioactive molecules. The growing emphasis on fluorinated compounds in drug discovery underscores its importance as a building block for next-generation therapeutics. As research continues to uncover new methodologies for its utilization, the applications of this compound are expected to expand further, reinforcing its role as a cornerstone in modern chemical synthesis.
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